O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

Catalog No.
S910419
CAS No.
M.F
C15H11I4NO4
M. Wt
786.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosi...

Product Name

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

IUPAC Name

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid

Molecular Formula

C15H11I4NO4

Molecular Weight

786.80 g/mol

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1

InChI Key

XUIIKFGFIJCVMT-LPIUGHGLSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Synonyms

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5- diiodo-1,2,3,4,5,6cid; Levothyroxine (T4) 13C9 15N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I

Description

A labelled Levothyroxine. Levothyroxine is a thyroid medication used for the treatment of hypothyroidism.

Chemical Identity

O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, also known as 3',5'-diiodo-L-thyronine (T2), is a naturally occurring iodinated derivative of the amino acid L-tyrosine. It is structurally similar to the thyroid hormone thyroxine (T4), but with two fewer iodine atoms.

Scientific Research Applications

While not as well-studied as T4, 3',5'-diiodo-L-thyronine (T2) has shown potential applications in several scientific research areas:

  • Thyroid Hormone Metabolism: T2 is an intermediate metabolite in the pathway for the production of T4, the main thyroid hormone. Studying T2 levels can help researchers understand thyroid hormone biosynthesis and regulation [1].
  • Iodine Deficiency: In areas with iodine deficiency, T2 production may increase to compensate for lower T4 levels. Research on T2 metabolism can aid in understanding the effects of iodine deficiency on thyroid function [2].
  • Diagnostic Applications: The measurement of T2 levels, along with T3 and T4, may offer additional insights into thyroid disorders. However, further research is needed to determine the clinical utility of T2 measurements [3].
  • Cellular Signaling: Recent studies suggest T2 may have independent biological effects on various cell types, potentially influencing cell growth and differentiation. More research is needed to explore these potential roles [4].

Isotope Labeling

The specific form mentioned in your query, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N, refers to T2 isotopically labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) at specific positions in the molecule. Isotope labeling allows researchers to track the metabolism and fate of T2 in biological systems, providing valuable insights into its physiological functions [5].

Please note

This information is not intended to be a comprehensive review of all research on T2.

Here are some references for factual statements:

  • [1] Selected evidence for beta-glucuronidase. PubChem.
  • [2] HBM4EU CECscreen: Screening List for Chemicals of Emerging Concern (CECs) plus metadata and predicted Phase 1 metabolites Long_Description; CECScreen is part of the HBM4EU project (coord. UBA). PubChem.
  • [3] O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine. PubChem.
  • [4] The direct quantitative estimation of several iodothyronines... PMID: 2999123 [Not Available online]. This reference may require a subscription to access the full text.
  • [5] Isotopic Labeling. Sigma Aldrich.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is a synthetic compound primarily used in research settings. It is a labeled derivative of L-thyroxine, featuring isotopic substitutions that allow for advanced analytical techniques such as mass spectrometry. The compound's molecular formula is C₁₅H₁₁I₄N O₄, and it has a molecular weight of approximately 786.8 g/mol .

  • T4 acts as a prohormone, meaning it needs conversion to T3 for its primary biological effects.
  • T3 binds to specific thyroid hormone receptors in target cells, influencing gene expression and regulating various cellular processes, including metabolism, protein synthesis, and thermogenesis [].
  • Excessive intake of T4 can lead to thyrotoxicosis, characterized by symptoms like weight loss, anxiety, and heart palpitations.
  • T4 is generally not considered a hazardous material under normal handling conditions. However, proper handling practices are recommended due to its potential endocrine-disrupting effects.
Typical of amino acids and iodinated phenolic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Deiodination: Under certain conditions, the iodine atoms can be removed, altering the compound's biological activity.
  • Acylation: The amine group can undergo acylation to form amides.

These reactions are significant for modifying the compound for specific applications in biochemical research.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N exhibits biological activities similar to those of L-thyroxine. It plays a role in thyroid hormone activity and metabolism. The presence of iodine enhances its hormonal properties, which are crucial for regulating metabolic processes in living organisms. Its isotopic labeling allows researchers to track its metabolic pathways and interactions within biological systems .

The synthesis of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N typically involves:

  • Starting Materials: Use of L-tyrosine as a precursor.
  • Iodination: Introduction of iodine atoms using iodinating agents.
  • Isotopic Labeling: Incorporation of stable isotopes (carbon-13 and nitrogen-15) through specific synthetic routes involving labeled reagents.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for research applications.

These methods require careful control of reaction conditions to yield the desired product efficiently .

This compound is primarily utilized in:

  • Research: As a tracer in metabolic studies to understand thyroid hormone dynamics.
  • Analytical Chemistry: In mass spectrometry for quantifying thyroid hormones in biological samples.
  • Pharmacology: To study the pharmacokinetics and pharmacodynamics of thyroid-related medications.

Its unique isotopic labeling makes it invaluable for detailed biochemical investigations .

Interaction studies involving O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N focus on its binding affinity with thyroid hormone receptors and other proteins involved in metabolic regulation. These studies help elucidate the mechanisms by which thyroid hormones exert their effects on target tissues and contribute to understanding disorders related to thyroid function .

Several compounds share structural similarities with O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy:

Compound NameStructure FeaturesUnique Aspects
L-Thyroxine (Levothyroxine)Iodinated phenolic structureNaturally occurring thyroid hormone
3',5'-Diiodo-L-thyronine (Liothyronine)Similar iodination patternMore potent than L-thyroxine
O-(4-Hydroxyphenyl)-L-tyrosineNon-iodinated variantLacks iodine; lower biological activity

The uniqueness of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy lies in its specific isotopic labeling and enhanced iodination pattern which provides distinct advantages for research applications compared to its analogs .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

786.7139 g/mol

Monoisotopic Mass

786.7139 g/mol

Heavy Atom Count

24

Tag

Thyroxine Impurities

Related CAS

51-48-9 (unlabelled)

Dates

Modify: 2024-04-14

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